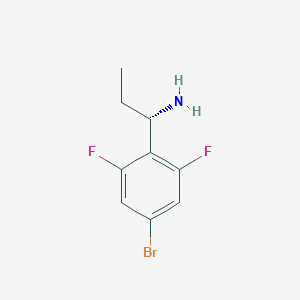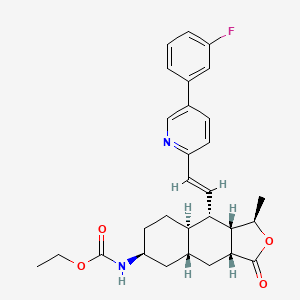
(6S)-Vorapaxar
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-Vorapaxar is a synthetic compound that acts as a protease-activated receptor-1 (PAR-1) antagonist. It is primarily used as an antiplatelet agent to reduce the risk of thrombotic cardiovascular events, such as heart attacks and strokes, in patients with a history of myocardial infarction or peripheral arterial disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-Vorapaxar involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions, such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow processes. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the final product meets regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
(6S)-Vorapaxar undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to structurally diverse analogs.
Wissenschaftliche Forschungsanwendungen
(6S)-Vorapaxar has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in cellular signaling pathways and its effects on platelet aggregation.
Medicine: Primarily used as an antiplatelet agent to prevent thrombotic cardiovascular events
Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Wirkmechanismus
(6S)-Vorapaxar exerts its effects by selectively inhibiting the protease-activated receptor-1 (PAR-1) on platelets. This inhibition prevents thrombin-induced platelet aggregation, reducing the risk of thrombus formation. The molecular targets involved include PAR-1 receptors, and the pathways affected are those related to platelet activation and aggregation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ticagrelor: Another antiplatelet agent that works by inhibiting the P2Y12 receptor on platelets.
Clopidogrel: A prodrug that inhibits the P2Y12 receptor after metabolic activation.
Prasugrel: Similar to clopidogrel, it inhibits the P2Y12 receptor after activation.
Uniqueness
(6S)-Vorapaxar is unique in its mechanism of action as a PAR-1 antagonist, whereas other antiplatelet agents primarily target the P2Y12 receptor. This distinct mechanism provides an alternative therapeutic option for patients who may not respond well to P2Y12 inhibitors.
Eigenschaften
Molekularformel |
C29H33FN2O4 |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
ethyl N-[(1R,3aR,4aR,6S,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate |
InChI |
InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)/b12-9+/t17-,20+,23+,24-,25+,26-,27+/m1/s1 |
InChI-Schlüssel |
ZBGXUVOIWDMMJE-WOXOEWDHSA-N |
Isomerische SMILES |
CCOC(=O)N[C@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C |
Kanonische SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (Z)-3-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B13057825.png)
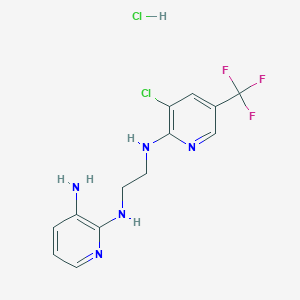
![(2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide](/img/structure/B13057836.png)
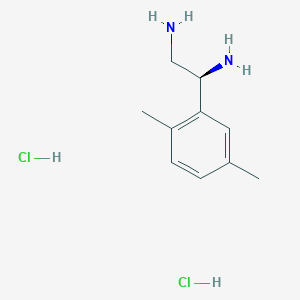
![2-Methyl-7-azaspiro[3.5]nonane](/img/structure/B13057841.png)
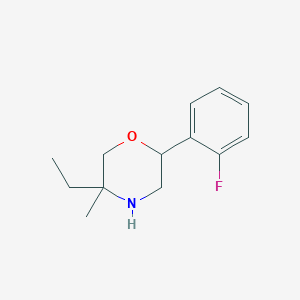
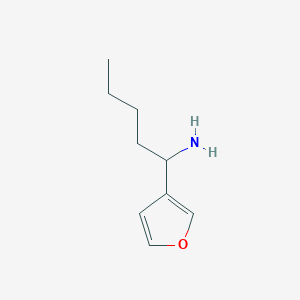
![9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13057863.png)
![4-((3-Methoxyphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057872.png)
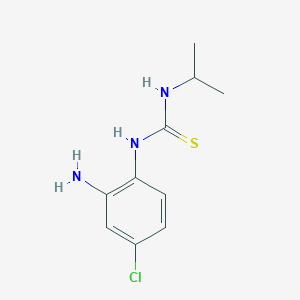
![6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13057886.png)
![4-((4-Isopropylphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057889.png)
![4-(2-(4-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057892.png)
